(2R,3R,4S)-2-(6-amino-9H-purin-9-yl)-5-methylideneoxolane-3,4-diol
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Overview
Description
The compound “(2R,3R,4S)-2-(6-amino-9H-purin-9-yl)-5-methylideneoxolane-3,4-diol” is a nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. For this compound, the purine base is 6-amino-9H-purine, and the sugar moiety is a modified oxolane ring. The synthesis may involve:
Glycosylation Reaction: Coupling the purine base with a protected sugar derivative.
Deprotection: Removing protecting groups to yield the final nucleoside analog.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch Processing: Performing reactions in large reactors with controlled temperature and pressure.
Purification: Using techniques like crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Nucleoside analogs can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Nucleoside analogs have a wide range of applications in scientific research, including:
Chemistry: Studying the mechanisms of nucleic acid synthesis and degradation.
Biology: Investigating the role of nucleosides in cellular processes.
Medicine: Developing antiviral and anticancer drugs that target nucleic acid synthesis.
Industry: Producing nucleoside analogs for use in pharmaceuticals and biotechnology.
Mechanism of Action
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they interfere with normal nucleic acid synthesis. This can lead to:
Chain Termination: Preventing the elongation of nucleic acid chains.
Enzyme Inhibition: Inhibiting enzymes involved in nucleic acid synthesis, such as DNA polymerase or reverse transcriptase.
Comparison with Similar Compounds
Nucleoside analogs can be compared based on their structure and biological activity. Similar compounds include:
Acyclovir: A guanine nucleoside analog used to treat herpes infections.
Zidovudine: A thymidine analog used to treat HIV infections.
Gemcitabine: A cytidine analog used in cancer chemotherapy.
Uniqueness
The uniqueness of “(2R,3R,4S)-2-(6-amino-9H-purin-9-yl)-5-methylideneoxolane-3,4-diol” lies in its specific structure, which may confer unique properties in terms of its biological activity and mechanism of action.
Properties
Molecular Formula |
C10H11N5O3 |
---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
(2R,3R,4S)-2-(6-aminopurin-9-yl)-5-methylideneoxolane-3,4-diol |
InChI |
InChI=1S/C10H11N5O3/c1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13)/t6-,7-,10-/m1/s1 |
InChI Key |
OGHMFWYXBZGWRH-BRDIYROLSA-N |
Isomeric SMILES |
C=C1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C=C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
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